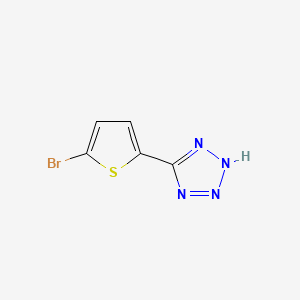

5-(5-Bromo-2-Thienyl)-1H-Tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(5-bromothiophen-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHHXCMGAACACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427387 | |

| Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211943-12-3 | |

| Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Bromo-2-thienyl)-1H-tetrazole solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromo-2-Thienyl)-1H-Tetrazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(5-Bromo-2-Thienyl)-1H-Tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines a robust three-step synthetic pathway, commencing with the bromination of thiophene, followed by a cyanation reaction to form the key nitrile intermediate, and culminating in a [2+3] cycloaddition to yield the target tetrazole. Each synthetic step is detailed with underlying mechanistic principles and practical considerations. Furthermore, this guide delineates the analytical techniques for the structural elucidation and characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols for handling hazardous reagents are also emphasized.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. In the realm of drug discovery, the tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in the design of novel therapeutic agents. The title compound, this compound, incorporates both a tetrazole ring and a brominated thiophene moiety, features that can be exploited for further chemical modifications and structure-activity relationship (SAR) studies.

Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is approached through a convergent three-step process. This strategy ensures the efficient construction of the target molecule from readily available starting materials.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2-Bromothiophene

The initial step involves the electrophilic bromination of thiophene to produce 2-bromothiophene. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution, primarily at the 2-position.

Reaction: Thiophene + Br₂ → 2-Bromothiophene + HBr

Underlying Principle: The high reactivity of thiophene towards electrophiles allows for direct bromination. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve thiophene in a suitable solvent such as carbon tetrachloride or glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled thiophene solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.

-

The reaction mixture is then worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-bromothiophene is purified by distillation.

Step 2: Synthesis of 2-Bromo-5-cyanothiophene

The second step is the conversion of 2-bromothiophene to 2-bromo-5-cyanothiophene. A common and effective method for this transformation is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide.[1][2][3]

Reaction: 2-Bromothiophene + CuCN → 2-Bromo-5-cyanothiophene + CuBr

Underlying Principle: The Rosenmund-von Braun reaction is a nucleophilic substitution where the cyanide ion replaces the halide on the aromatic ring. The use of copper(I) cyanide is crucial as it facilitates the reaction, which is often challenging with other cyanide salts. The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile.[3]

Experimental Protocol:

-

In a round-bottom flask, combine 2-bromothiophene and copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine.

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the construction of the tetrazole ring via a [2+3] cycloaddition reaction between the nitrile group of 2-bromo-5-cyanothiophene and an azide source, typically sodium azide.[4]

Reaction: 2-Bromo-5-cyanothiophene + NaN₃ → this compound

Underlying Principle: This reaction is a classic example of a 1,3-dipolar cycloaddition. The azide ion acts as the 1,3-dipole, and the nitrile function serves as the dipolarophile. The reaction is often catalyzed by a Lewis acid, such as zinc acetate, which activates the nitrile group towards nucleophilic attack by the azide.[4]

Caption: Experimental workflow for the [2+3] cycloaddition step.

Experimental Protocol:

-

To a solution of 2-bromo-5-cyanothiophene in toluene, add sodium azide and a catalytic amount of zinc acetate dihydrate.[4]

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and acidify with dilute hydrochloric acid to protonate the tetrazole ring.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₄S | [5] |

| Molecular Weight | 231.07 g/mol | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The acidic proton of the tetrazole ring (N-H) may appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the tetrazole ring will appear in the downfield region, typically around 155 ppm.[4] The signals for the brominated and substituted carbons of the thiophene ring will also be present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (tetrazole) | 3400 - 3000 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=N stretch (tetrazole ring) | 1640 - 1560 |

| N-N stretch (tetrazole ring) | 1380 - 1260 |

| C-Br stretch | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed. A characteristic fragmentation of 5-substituted 1H-tetrazoles is the loss of a molecule of nitrogen (N₂) in negative ion mode or hydrazoic acid (HN₃) in positive ion mode.[6] The presence of a bromine atom will be indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety Considerations

Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It is also a potent mutagen. It reacts with acids to form highly toxic and explosive hydrazoic acid gas. It can also form explosive heavy metal azides. Therefore, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with metals.

Organic Tetrazoles: Many organic tetrazoles are known to be energetic materials and can be explosive, especially in their solid, dry state.[5] Appropriate precautions should be taken when handling and storing the final product.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route to this compound. The described methodologies, rooted in fundamental principles of organic chemistry, provide a clear pathway for researchers in the field. The outlined characterization techniques offer a robust framework for the verification of the synthesized compound's structure and purity. Adherence to the stated safety protocols is paramount for the safe execution of these procedures. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.

References

- Wiley-VCH. (2007). Supporting Information.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- Kokane, D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- Wikipedia. (n.d.). Rosenmund–von Braun reaction.

- SynArchive. (n.d.). Rosenmund-von Braun Reaction.

- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.

- Zhang, Y., & Zhang, W. (2018). Ligand-Promoted Rosenmund–von Braun Reaction. Organic Letters, 20(15), 4536-4539.

- SciSpace. (n.d.). Rosenmund–von Braun reaction.

- Royal Society of Chemistry. (n.d.). FT-IR spectral studies.

- Scientific Laboratory Supplies. (n.d.). This compound solution, 30% in DMF.

- Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Abou-Ouf, A. A., et al. (1979). Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. Journal of Drug Research Egypt, 11(1-2), 191-198.

- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

- PrepChem.com. (n.d.). Preparation of 2-bromothiophene.

- ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.

- Google Patents. (n.d.). CN111763194A - Preparation method of 2-bromothiophene.

- Nasrollahzadeh, M., et al. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate.

- Al-Said, M. S. (2012). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 5(2), 218-224.

- ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system.

- ResearchGate. (n.d.). Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline.

- Journal of Xi'an Shiyou University, Natural Science Edition. (2023).

- ResearchGate. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(5-Bromo-2-Thienyl)-1H-Tetrazole

Introduction

5-(5-Bromo-2-Thienyl)-1H-Tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule incorporates two key pharmacophores: a thiophene ring, a common motif in many pharmaceuticals, and a tetrazole ring. The tetrazole moiety is frequently employed as a bioisostere for a carboxylic acid group, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of a bromine atom on the thiophene ring further provides a handle for synthetic diversification through cross-coupling reactions, making this a versatile building block for creating libraries of novel compounds.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its structural and electronic characteristics, solubility, acidity, lipophilicity, and thermal stability, supported by detailed experimental protocols and data interpretation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Structural and Electronic Properties

-

Molecular Formula: C₅H₃BrN₄S

-

Molecular Weight: 231.07 g/mol

-

CAS Number: 211943-12-3

The structure of this compound features a planar, aromatic tetrazole ring linked to a brominated thiophene ring. The tetrazole ring can exist in two tautomeric forms, 1H and 2H. In the solid state and in polar solvents, the 1H-tautomer is generally favored. The high nitrogen content of the tetrazole ring contributes to its planarity and aromaticity, as well as its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (the sp² hybridized nitrogen atoms).

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters for this compound. It is important to note that while some data is experimentally derived, others are estimated based on computational models and the properties of analogous structures, due to the limited availability of specific experimental data for this exact compound.

| Property | Value | Method/Source | Significance in Drug Development |

| pKa | ~4.5 - 5.0 (Estimated) | Based on the pKa of 5-phenyl-1H-tetrazole and the electron-withdrawing nature of the bromo-thienyl group. Tetrazoles are known to have pKa values similar to carboxylic acids. | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |

| logP (o/w) | ~1.5 - 2.0 (Estimated) | Computational prediction based on molecular structure. The bromo-thienyl group increases lipophilicity compared to an unsubstituted phenyltetrazole. | Indicates the lipophilicity of the compound, which is a critical factor for membrane permeability and oral bioavailability. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in water and non-polar organic solvents. | Inferred from supplier data (sold as a solution in DMF) and the polar nature of the tetrazole ring. | Affects formulation, in-vitro assay design, and absorption. |

| Thermal Stability | Potentially explosive solid. DSC shows an exotherm of 806 J/g at 239°C. | Differential Scanning Calorimetry (DSC). | Critical for safe handling, storage, and processing. The high energy release indicates a significant hazard. |

Synthesis and Characterization

The synthesis of this compound typically proceeds via a [3+2] cycloaddition reaction between an azide source and a nitrile. This is a common and effective method for the formation of the tetrazole ring.

Synthetic Workflow

The logical flow for the synthesis and purification of this compound is outlined below. The choice of an azide source, such as sodium azide with a proton source or trimethylsilyl azide, and the reaction conditions (solvent, temperature) are critical for achieving a good yield and purity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on established methods for analogous compounds. All work with azides and potentially explosive materials should be conducted with extreme caution, behind a blast shield, and with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 5-bromo-2-cyanothiophene (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in anhydrous dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This protonates the tetrazolate anion, causing the product to precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound. Dry the product under vacuum.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Caption: Analytical workflow for this compound.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding with the N-H proton).

-

¹H NMR: Acquire the proton spectrum. Expect to see signals corresponding to the thiophene protons and a broad singlet for the N-H proton of the tetrazole ring, which may be downfield.

-

¹³C NMR: Acquire the carbon spectrum. The carbon of the tetrazole ring is typically observed in the range of 150-160 ppm. Signals for the brominated and substituted thiophene carbons will also be present.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is used to identify the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and C-H and C-S vibrations from the thiophene ring.

-

3. Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

-

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Expected Ions: In positive ion mode, expect to see the [M+H]⁺ ion. A characteristic fragmentation of 5-substituted tetrazoles is the loss of a neutral HN₃ molecule. In negative ion mode, the [M-H]⁻ ion should be observed, with a potential fragmentation involving the loss of N₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be clearly visible in the molecular ion cluster.

-

4. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Rationale: DSC and TGA are crucial for assessing thermal stability, especially given the known energetic nature of tetrazoles.

-

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (1-5 mg) in an aluminum pan.

-

DSC: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The reported exotherm at 239°C suggests a rapid decomposition.

-

TGA: Heat the sample at a controlled rate under a nitrogen atmosphere to observe mass loss as a function of temperature. This will indicate the decomposition temperature range and the mass of any residue.

-

Safety and Handling

The most critical physicochemical property of this compound from a safety perspective is its thermal instability. The reported high exothermic decomposition (806 J/g) classifies it as a potential explosive.

-

Handling: Always handle the solid material in small quantities. Use non-sparking spatulas and avoid grinding or subjecting the material to shock or friction.

-

Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. When handling the solid, a face shield and working behind a blast shield are strongly recommended.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it both promising for pharmaceutical applications and hazardous to handle. Its acidic nature, moderate lipophilicity, and the presence of a versatile bromothienyl group are advantageous for drug design. However, its significant thermal instability necessitates stringent safety protocols. The analytical and synthetic methodologies outlined in this guide provide a framework for researchers to safely and effectively work with this compound, enabling further exploration of its potential in various scientific domains.

References

- Abou-Ouf, A. A., et al. (1979). Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines.

- Scientific Laboratory Supplies. This compound solution, 30% in DMF. [Link]

- Request PDF. (n.d.). Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. [Link]

- Tang, H.-J., et al. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23-25. [Link]

- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (n.d.). Journal of Ovonic Research, 17(4), 405-422. [Link]

- Li, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

- PubChem. This compound. [Link]

- D'hooghe, M., et al. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Journal of Research in Engineering and Technology, 4(7), 23-26. [Link]

- Demjén, A., et al. (2015). A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptional... RSC Advances. [Link]

- Martin, G. E., & Zektzer, A. S. (2010). X-Ray Crystallography of Chemical Compounds. Magnetic Resonance in Chemistry, 48(12), 917-931. [Link]

- Heravi, M. M., et al. (2014). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 67, 129-133. [Link]

- Gessner, V. H., et al. (2019).

- DeLuca, N. A., et al. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(3), 836-843. [Link]

- Potapov, A. S., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

- Zhang, Y., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10851. [Link]

- Ali, M. A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 197. [Link]

- Elahi, S., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]

- Popat, K. H., et al. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. Scientific Reports, 13(1), 13204. [Link]

- da Silva, J. H., et al. (2021). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1230, 129881. [Link]

5-(5-Bromo-2-Thienyl)-1H-Tetrazole CAS number 211943-12-3

An In-depth Technical Guide to 5-(5-Bromo-2-Thienyl)-1H-Tetrazole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 211943-12-3), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthesis protocol based on established methodologies, and explore the mechanistic underpinnings of its formation. A core focus of this guide is the compound's role as a bioisostere for carboxylic acids, a critical concept in modern drug design for enhancing pharmacokinetic profiles.[1][2][3] Potential therapeutic applications and key spectroscopic features are also discussed, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this versatile chemical entity.

Introduction to this compound

This compound is a specialized organic compound featuring a brominated thiophene ring linked to a 1H-tetrazole moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon, is a privileged scaffold in pharmaceutical chemistry.[1] While not found in nature, its unique properties make it a valuable building block in synthetic chemistry.[4][5]

The primary significance of the tetrazole group lies in its function as a metabolically stable bioisostere of the carboxylic acid group.[3][6] Possessing a similar pKa and planar structure, it can mimic the interactions of a carboxylate with biological targets while often providing superior metabolic stability, increased lipophilicity, and improved oral bioavailability.[2][3][7] This has led to the incorporation of tetrazoles into numerous marketed drugs, including antihypertensives like Losartan and Valsartan.[1][2][3] The presence of the bromothiophene group on this specific molecule offers additional points for synthetic modification and may influence its electronic properties and biological interactions.[8]

Physicochemical and Safety Data

A summary of the key properties for this compound is presented below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 211943-12-3 | [8] |

| Molecular Formula | C₅H₃BrN₄S | [8] |

| Molecular Weight | 231.07 g/mol | |

| Appearance | Buff color crystalline solid | [8] |

| Melting Point | 225 - 230 °C (decomposes) | [8] |

| Purity | ≥ 98-99% (HPLC) | [8][9] |

| SMILES | Brc1ccc(s1)-c2nnn[nH]2 | |

| InChI Key | GJHHXCMGAACACG-UHFFFAOYSA-N |

Critical Safety Information:

Researchers must exercise extreme caution when handling this compound in its solid, purified form. The solid material is a potential explosive , as determined by Differential Scanning Calorimetry (DSC) analysis which shows a significant energy release (806 J/g) at 239°C.[10] It is often supplied and handled as a solution in a high-boiling solvent like DMF to mitigate this risk.[10] Standard personal protective equipment (eyeshields, gloves, lab coat) is mandatory.

Synthesis and Mechanistic Pathway

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[11][12][13][14] This approach is highly versatile and benefits from the broad commercial availability of nitrile precursors.[13]

Proposed Synthesis Protocol

This protocol describes a laboratory-scale synthesis of this compound from its corresponding nitrile precursor, 5-bromo-2-thiophenecarbonitrile. The use of zinc bromide as a catalyst is based on established, efficient, and safer methods that proceed readily in polar solvents.[15][16]

Starting Materials:

-

5-Bromo-2-thiophenecarbonitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 3M aqueous solution

-

Ethyl Acetate

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-thiophenecarbonitrile (1.0 eq).

-

Reagent Addition: Add N,N-Dimethylformamide (DMF) to dissolve the nitrile. Subsequently, add sodium azide (1.5 eq) and zinc bromide (1.1 eq) to the stirred solution.

-

Causality: Zinc salts act as Lewis acids, coordinating to the nitrogen of the nitrile. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[15][16] This catalytic approach avoids the need for generating large quantities of hazardous hydrazoic acid (HN₃).[16]

-

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Acidify the aqueous solution to a pH of ~2 by slowly adding 3M HCl. This protonates the tetrazolate anion, precipitating the product.

-

Causality: The tetrazole is acidic (pKa similar to acetic acid) and exists as the sodium salt in the basic reaction mixture.[11] Acidification is required to obtain the neutral 1H-tetrazole product, which is less soluble in water.

-

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

-

Causality: The water wash removes residual DMF and inorganic salts. The bicarbonate wash removes any remaining acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The formation of the tetrazole ring from a nitrile and an azide salt is a subject of mechanistic study. While a concerted [3+2] cycloaddition is possible, calculations and experimental evidence often favor a stepwise mechanism, particularly when catalyzed by a Lewis acid like Zn²⁺.[17][18]

-

Nitrile Activation: The Lewis acidic zinc(II) ion coordinates to the lone pair of the nitrile's nitrogen atom.

-

Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the now highly electrophilic carbon of the activated nitrile. This forms a linear imidoyl azide intermediate coordinated to the zinc.

-

Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide performs an intramolecular nucleophilic attack on the imine nitrogen, closing the five-membered ring.

-

Protonation/Release: During acidic workup, the zinc salt is removed, and the tetrazolate anion is protonated to yield the final 1H-tetrazole product.

Applications in Research and Development

The primary value of this compound in a research context stems from its structural motifs, which are highly relevant to drug discovery and materials science.[8]

The Bioisosteric Replacement Strategy

Bioisosterism is the practice of substituting one functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. The tetrazole ring is arguably the most successful bioisostere for the carboxylic acid group.[6][19][20]

-

Acidity: Both groups are acidic, with pKa values around 4.5-5.0, allowing them to exist as anions at physiological pH (7.4) and engage in similar ionic interactions with biological targets.[6][11]

-

Geometry: Both form planar, resonance-stabilized conjugate bases.

-

Advantages of Tetrazole:

-

Metabolic Stability: Tetrazoles are resistant to many metabolic pathways that would degrade a carboxylic acid.[3]

-

Lipophilicity: Replacing a carboxylic acid with a tetrazole often increases the molecule's overall lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3][7]

-

Receptor Binding: The more diffuse charge and additional hydrogen bond acceptors (the other nitrogen atoms) can lead to different and sometimes stronger interactions with target proteins.[19]

-

Caption: Bioisosteric relationship between carboxylic acid and 1H-tetrazole.

Potential Therapeutic and Industrial Relevance

Given the wide range of biological activities reported for tetrazole derivatives, this compound is a valuable scaffold for further investigation.[5][21][22][23]

-

Pharmaceutical Development: It is explored as a potential drug candidate or intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.[8] The tetrazole class has shown activity as anticancer, antibacterial, antiviral, and antihypertensive agents.[1][24]

-

Agrochemical Synthesis: The structural features are relevant for the synthesis of novel pesticides and herbicides.[8]

-

Materials Science: The nitrogen-rich tetrazole ring can coordinate with metal ions, making it a candidate for creating metal-organic frameworks (MOFs) or other advanced materials.[4]

Predicted Spectroscopic Analysis

While experimental data should always be the final arbiter, the key spectroscopic features of this compound can be predicted based on its structure. This is a crucial step in confirming the identity and purity of the synthesized compound.

-

¹H NMR (in DMSO-d₆):

-

~16.0-17.0 ppm (broad singlet, 1H): This characteristic downfield signal corresponds to the acidic N-H proton of the tetrazole ring. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.[25]

-

~7.5-8.0 ppm (doublet, 1H): One of the two aromatic protons on the thiophene ring.

-

~7.2-7.6 ppm (doublet, 1H): The second aromatic proton on the thiophene ring, showing coupling to the first.

-

-

¹³C NMR (in DMSO-d₆):

-

~155 ppm: The quaternary carbon of the tetrazole ring.

-

~120-140 ppm: Four signals corresponding to the four carbons of the thiophene ring. The carbon bearing the bromine atom would be shifted upfield compared to the others.

-

-

IR Spectroscopy (KBr pellet):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

-

~2500-3000 cm⁻¹ (broad): N-H stretching of the tetrazole ring, often broad and complex.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

-

~1100-1000 cm⁻¹: Tetrazole ring breathing vibrations.

-

~600-500 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive marker for the presence of one bromine atom in the molecule.

-

Conclusion

This compound is a well-defined chemical entity with significant potential, primarily as a building block in drug discovery. Its value is anchored in the proven utility of the tetrazole ring as a superior bioisostere for carboxylic acids, offering a pathway to molecules with enhanced pharmacokinetic properties. The synthesis is achievable through established and optimizable cycloaddition chemistry. Coupled with the potential for further functionalization via the bromo-thiophene moiety, this compound represents a valuable tool for medicinal chemists aiming to develop next-generation therapeutics and for material scientists exploring novel heterocyclic structures.

References

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). Al-Nahrain Journal of Science, 26(1), 1-7.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health (NIH).

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). Al-Nahrain Journal of Science.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- Benoiton, N. L., et al. (2005). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 48(18), 5700-5710.

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2021). RSC Advances.

- Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2020). Organic & Biomolecular Chemistry.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal.

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 12371847.

- The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn.

- Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2020). RSC Publishing.

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2022). Journal of the American Chemical Society.

- Huisgen, R., et al. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(14), 5527–5538.

- Huisgen, R., et al. (2011). Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. PubMed, 21452838.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. (2022). Journal of Medicinal Chemistry.

- Acid Bioisosteres. (2022). Cambridge MedChem Consulting.

- Nitrile–azide cycloaddition reaction. (n.d.). ResearchGate.

- The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. (2020). Zeitschrift für Kristallographie - New Crystal Structures.

- Biological Potentials of Substituted Tetrazole Compounds. (2011). Pharmaceutical Methods, 2(3), 150-157.

- This compound solution, 30% in DMF. (n.d.). Scientific Laboratory Supplies.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 853–862.

- Potential Pharmacological Activities of Tetrazoles in The New Millennium. (2011). International Journal of PharmTech Research, 3(3), 1557-1566.

- This compound, 98+%, Thermo Scientific. (n.d.). Fisher Scientific.

- Zhang, W., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(12), 15835–15843.

- Kaushik, N., Kumar, N., & Kumar, A. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 1-20.

- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2012). Journal of the Brazilian Chemical Society, 23(12), 2197-2203.

- Tetrazoles: Synthesis and Biological Activity. (2018). Bentham Science.

- This compound solution, 1 gram. (n.d.). Oakwood Chemical.

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. (2023). Heliyon, 9(1), e12869.

- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2022). Scientific Reports, 12, 18567.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Revista de Chimie, 60(8), 807-809.

- NMR & IR Analysis for Chemists. (n.d.). Scribd.

- Spectroscopy Problems. (n.d.). Organic Chemistry at CU Boulder.

- IR and NMR Practice 93. (n.d.). Scribd.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound, 98+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. phmethods.net [phmethods.net]

- 22. researchgate.net [researchgate.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 25. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-(5-bromo-2-thienyl)-1H-tetrazole Derivatives

Abstract

The confluence of the tetrazole ring, a well-established carboxylic acid bioisostere, with the thiophene nucleus, a privileged scaffold in medicinal chemistry, presents a compelling framework for novel therapeutic agents. The introduction of a bromine atom to the thiophene ring further modulates the physicochemical properties of these derivatives, influencing their pharmacokinetic profiles and target interactions. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of 5-(5-bromo-2-thienyl)-1H-tetrazole derivatives. We will delve into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their pursuit of new chemical entities.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the tetrazole ring stands out for its unique physicochemical properties, including its planarity, high nitrogen content, and acidic nature (pKa ≈ 4.9), which allows it to act as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] This substitution can enhance metabolic stability and improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] Consequently, tetrazole moieties are integral components of several FDA-approved drugs.

The thiophene ring, a sulfur-containing aromatic heterocycle, is another cornerstone of drug design, known for its ability to engage in various non-covalent interactions with biological targets. The incorporation of a bromine atom onto this scaffold is a strategic decision. Halogen bonding is an increasingly recognized interaction in drug design, and the lipophilicity introduced by the bromine can significantly enhance membrane permeability and target engagement. This guide focuses on the derivatives of this compound, a core structure that synergistically combines these features to create a platform for discovering potent and selective bioactive molecules.

Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most prevalent and efficient method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organonitrile and an azide salt.[2][3][4] This pathway is favored for its operational simplicity, high yields, and tolerance of a wide range of functional groups.

The synthesis of the target this compound core typically begins with 5-bromo-2-cyanothiophene as the starting nitrile. This precursor is then reacted with an azide source, such as sodium azide, often in the presence of a catalyst like zinc chloride or indium chloride in a suitable solvent like DMF or a water/isopropanol mixture.[2][5]

Protocol 2.1: General Synthesis of 5-Substituted-1H-tetrazoles

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting organonitrile (1.0 eq) in a suitable solvent (e.g., dimethylformamide or isopropanol/water).

-

Addition of Reagents: Add sodium azide (1.5 - 3.0 eq) and a catalyst, such as zinc chloride (1.0 eq). The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-150 °C) for 6-24 hours.[5] Microwave-assisted synthesis can significantly reduce reaction times.[5]

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify with a dilute acid (e.g., HCl) to protonate the tetrazole ring and neutralize any excess azide (Caution: Hydrazoic acid is toxic and explosive).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[6]

Profile of Biological Activities

The this compound scaffold has been investigated for a range of biological activities, primarily driven by the proven therapeutic potential of both tetrazole and thienyl-containing compounds.[7][8]

Antimicrobial Activity

Tetrazole derivatives are known to exhibit significant antimicrobial properties.[8][9] Their mechanism of action can involve the disruption of essential cellular processes such as DNA replication or protein synthesis.[9] Thienyl-containing compounds have also shown potent activity against a range of pathogens.[7][10]

Studies on related 5-(2-thienyl) azole derivatives have demonstrated that these compounds can be highly active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[7][10] Some derivatives also show broad-spectrum activity.[10] The introduction of different substituents on the tetrazole or other parts of the molecule allows for the fine-tuning of this activity.

Table 1: Representative Antimicrobial Activity of Related Thienyl-Azole Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 9a | 3-(4-acetyl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | S. aureus | 6.25 | [10] |

| E. coli | 12.5 | [10] | ||

| Compound 7b | 3-(4-methylphenylaminomethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | B. subtilis | 6.25 | [10] |

| Aryl Tetrazole | 5-(4-chlorophenyl)-1H-tetrazole | S. aureus | 125-250 | [5] |

| | | E. coli | 125-250 |[5] |

Note: Data is for structurally related compounds to illustrate potential. MIC = Minimum Inhibitory Concentration.

Protocol 3.1.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microorganism in media, no compound), a negative control (media only), and a drug control (standard antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The tetrazole scaffold is present in several anticancer agents, and its derivatives have demonstrated cytotoxicity against various cancer cell lines.[11][12] The proposed mechanisms often involve the induction of apoptosis or inhibition of key enzymes involved in cell proliferation, such as tubulin.[13] The presence of a halogenated aromatic ring, like 5-bromo-thienyl, can enhance this activity, potentially through increased lipophilicity facilitating cell entry or specific interactions within the target's binding pocket.

For instance, studies on thiazole derivatives have shown that bromo-substituted aromatic rings can contribute to potent cytotoxic activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[12] Similarly, quinoxaline derivatives fused with tetrazole rings have shown exceptionally high anticancer activity, sometimes exceeding that of the reference drug doxorubicin.[14]

Table 2: Representative Anticancer Activity of Related Heterocyclic Compounds

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4b | Thiazole derivative with bromo-substitution | MCF-7 | 31.5 | [12] |

| HepG2 | 51.7 | [12] | ||

| Compound 5b | Thiazole-naphthalene derivative | MCF-7 | 0.48 | [13] |

| A549 (Lung) | 0.97 | [13] | ||

| Compound 11 | Ditetrazoloquinoxaline | A549 (Lung) | 0.01 | [14] |

| | | HT-29 (Colon) | 0.01 |[14] |

Note: Data is for structurally related compounds to illustrate potential. IC₅₀ = Half-maximal inhibitory concentration.

Protocol 3.2.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO and diluted in media) for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Given their structural similarity to carboxylic acids, tetrazoles can act as competitive inhibitors for enzymes that process carboxylate substrates.[3] Various tetrazole and thiophene derivatives have been reported as potent inhibitors of enzymes like α-glucosidase (relevant for diabetes), monoamine oxidase (MAO-B, relevant for neurodegenerative diseases), and urease.[15][16][17]

For example, chalcone derivatives containing a 5-bromothiophen-2-yl moiety have been identified as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B).[17] Other studies on triazole derivatives have shown excellent inhibitory activity against α-glucosidase, often far exceeding that of the standard drug acarbose.[16][18]

Table 3: Representative Enzyme Inhibition by Related Compounds

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 13 | hMAO-B | 0.021 | [17] |

| Compound 12n | α-Glucosidase | 36.74 | [16] |

| Compound 9m | α-Glucosidase | 14.0 | [18] |

| Acarbose (Std.) | α-Glucosidase | ~750 |[18] |

Note: Data is for structurally related compounds to illustrate potential. IC₅₀ = Half-maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies on related compounds allows us to postulate key SAR trends for the this compound scaffold.

-

The Bromo-Thienyl Group: This moiety is crucial. The bromine atom increases lipophilicity, which can enhance cell penetration, a key factor for both antimicrobial and anticancer activity. It may also participate in halogen bonding at the active site of a target enzyme or receptor.

-

Substituents on the Tetrazole Ring: The biological activity is highly dependent on the nature of the substituent at the N1 or N2 position of the tetrazole ring.

-

Lipophilic Groups: Small, lipophilic groups (e.g., methyl, ethyl) or aryl groups can enhance anticancer and antimicrobial activity by improving passage through lipid membranes.

-

Groups with H-bonding potential: Introducing groups capable of hydrogen bonding (e.g., amides, substituted amines) can significantly increase potency and selectivity in enzyme inhibition by forming specific interactions with amino acid residues in the active site.[16]

-

Bulky Substituents: The effect of bulky groups is target-dependent. For some enzymes, a bulky group like a substituted phenyl or naphthyl can fit into a hydrophobic pocket and increase potency[18], while for others, it may cause steric hindrance and reduce activity.

-

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The combination of a metabolically stable carboxylic acid bioisostere (tetrazole) with a halogenated thiophene ring provides a unique foundation for potent biological activity. The available literature on analogous structures strongly suggests that derivatives of this core are likely to exhibit significant antimicrobial, anticancer, and enzyme-inhibitory properties.

Future research should focus on the synthesis and systematic evaluation of a library of these derivatives. Key efforts should include:

-

Broad-Spectrum Screening: Testing against a wide panel of bacterial strains (including resistant strains), cancer cell lines, and relevant enzymes.

-

Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular mechanism is critical for further development. This could involve studies like tubulin polymerization assays, apoptosis assays, or kinetic analysis of enzyme inhibition.

-

In Vivo Evaluation: Promising candidates with good in vitro activity and low cytotoxicity in normal cell lines should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the strategic design principles outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- ResearchGate. (n.d.). Synthesis and structure–activity relationship studies of tetrazole derivatives.

- PubMed. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- ResearchGate. (n.d.). Structure–activity relationship.

- National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- ResearchGate. (n.d.). Structure activity relationship of synthesized derivative tetrazole (5 a–e).

- National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives.

- ResearchGate. (n.d.). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles | Request PDF.

- PubMed. (2010). Synthesis and Antimicrobial Activity of New 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and Related Derivatives.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- Pharmaspire. (n.d.). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study.

- Southern Connecticut State University. (2017). Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles.

- PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.

- CyberLeninka. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.

- Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity.

- ResearchGate. (n.d.). Tetrazoles: Synthesis and Biological Activity.

- ResearchGate. (2025). Biological activities importance of Tetrazole derivatives.

- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.

- National Institutes of Health. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.

- PubMed Central. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity.

- MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.

- PubMed Central. (2023). Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors.

- DeepDyve. (n.d.). Journal of Enzyme Inhibition & Medicinal Chemistry.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(5-Bromo-2-Thienyl)-1H-Tetrazole

A Forward-Looking Analysis for Researchers and Drug Development Professionals

Abstract

5-(5-Bromo-2-Thienyl)-1H-Tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a brominated thiophene moiety. While the precise mechanism of action for this specific molecule is not yet elucidated in publicly available literature, its structural components suggest significant therapeutic potential. The tetrazole ring is a well-established bioisostere for carboxylic acids, known to enhance metabolic stability and receptor binding affinity.[1][2][3] The bromo-thienyl group can further modulate pharmacological activity through halogen bonding and by influencing the compound's electronic properties. This guide presents a scientifically grounded, hypothetical mechanism of action for this compound, drawing upon the known biological activities of structurally related tetrazole and thienyl derivatives. We propose potential molecular targets and signaling pathways, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising compound.

Introduction: The Therapeutic Potential of Tetrazole-Based Compounds

The tetrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a broad spectrum of activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] Its success is largely attributed to its ability to act as a bioisostere of the carboxylic acid group, offering improved pharmacokinetic properties such as enhanced metabolic stability and lipophilicity.[1][2] The incorporation of a thiophene ring, a common motif in pharmacologically active molecules, and a bromine atom, which can participate in halogen bonding, suggests that this compound could exhibit a unique and potent biological profile.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Given the diverse activities of tetrazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

-

Antagonism of Angiotensin II Receptor Type 1 (AT1R): Many successful antihypertensive drugs, such as losartan and valsartan, are tetrazole-containing compounds that act as angiotensin II receptor blockers (ARBs).[1][2] The acidic nature of the tetrazole ring mimics the carboxylate group of the endogenous ligand, angiotensin II, allowing it to bind to the AT1 receptor and inhibit its action, leading to vasodilation and a reduction in blood pressure.

-

Inhibition of Microtubule Polymerization: Certain tetrazole derivatives have been identified as potent anticancer agents that function by disrupting microtubule dynamics.[6][7] By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[6][7]

-

Modulation of Inflammatory Pathways: Tetrazoles have also been investigated for their anti-inflammatory properties.[8][9] The proposed mechanism involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or the modulation of pro-inflammatory cytokine production.

-

Antimicrobial Activity: The hybridization of a tetrazole ring with other heterocyclic systems, such as thiophene, has been shown to result in compounds with significant antimicrobial activity.[10] The mechanism could involve the inhibition of essential bacterial or fungal enzymes, or the disruption of microbial cell membranes.[2][11]

The following sections will detail experimental protocols to investigate each of these potential mechanisms.

Experimental Protocols for Mechanistic Elucidation

Investigation of Angiotensin II Receptor Antagonism

Objective: To determine if this compound acts as an antagonist of the AT1 receptor.

Methodology:

-

Radioligand Binding Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.

-

Radioligand: [³H]-Angiotensin II.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-Angiotensin II and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the IC₅₀ value of the compound, representing the concentration at which it inhibits 50% of radioligand binding.

-

-

Causality: A low IC₅₀ value would indicate high affinity of the compound for the AT1 receptor, suggesting potential antagonism.

-

-

Functional Assay (Calcium Mobilization):

-

Cell Line: CHO cells co-expressing the human AT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist of the AT1 receptor, Angiotensin II.

-

Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

-

Analyze the data to determine if the compound inhibits the agonist-induced calcium mobilization in a dose-dependent manner.

-

-

Causality: Inhibition of the functional response to Angiotensin II would confirm the compound's antagonistic activity at the AT1 receptor.

-

Data Presentation:

| Assay | Endpoint | Expected Outcome for AT1R Antagonist |

| Radioligand Binding | IC₅₀ | Low nanomolar to micromolar range |

| Calcium Mobilization | % Inhibition | Dose-dependent increase in inhibition |

Workflow Diagram:

Caption: Workflow for Investigating AT1R Antagonism.

Assessment of Microtubule Polymerization Inhibition

Objective: To evaluate the effect of this compound on tubulin polymerization and its impact on cancer cell viability.

Methodology:

-

In Vitro Tubulin Polymerization Assay:

-

Reagents: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.

-

Procedure:

-

Incubate tubulin with GTP and varying concentrations of the test compound in a microplate.

-

Monitor the increase in fluorescence over time, which corresponds to the rate of microtubule formation.

-

Use known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

-

-

Causality: A decrease in the rate and extent of fluorescence increase in the presence of the compound would indicate inhibition of tubulin polymerization.

-

-

Cell Viability Assay (MTT Assay):

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, SGC-7901).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT reagent and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value, the concentration that reduces cell viability by 50%.

-

-

Causality: Potent cytotoxicity against cancer cell lines would support the hypothesis of an anticancer mechanism.

-

-

Immunofluorescence Microscopy:

-

Cell Line: A cancer cell line sensitive to the compound (determined from the MTT assay).

-

Procedure:

-

Grow cells on coverslips and treat with the IC₅₀ concentration of the compound.

-

Fix, permeabilize, and stain the cells with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.

-

Visualize the microtubule network using a fluorescence microscope.

-

-

Causality: Disruption and disorganization of the microtubule network in treated cells compared to untreated controls would provide visual evidence of microtubule destabilization.

-

Data Presentation:

| Assay | Endpoint | Expected Outcome for Microtubule Inhibitor |

| Tubulin Polymerization | % Inhibition | Dose-dependent inhibition of polymerization |

| Cell Viability (MTT) | IC₅₀ | Low micromolar to nanomolar range |

| Immunofluorescence Microscopy | Phenotype | Disrupted microtubule network |

Signaling Pathway Diagram:

Caption: Proposed Pathway of Microtubule Destabilization.

Synthesis and Characterization

While the primary focus of this guide is the mechanism of action, a brief overview of the synthesis of this compound is relevant for researchers aiming to produce the compound for their studies. A common synthetic route involves the [2+3] cycloaddition reaction between a nitrile and an azide.[12]

Proposed Synthetic Scheme:

-

Starting Material: 5-Bromo-2-cyanothiophene.

-

Reagents: Sodium azide (NaN₃) and a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: The reaction mixture is heated to promote the cycloaddition, followed by acidic workup to protonate the tetrazole ring.